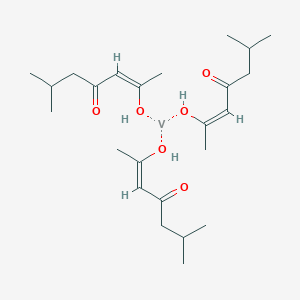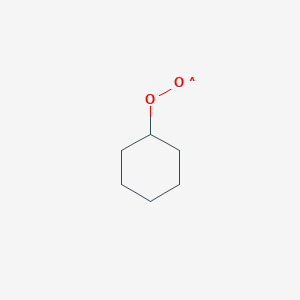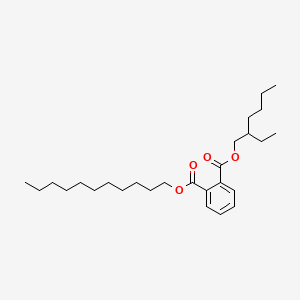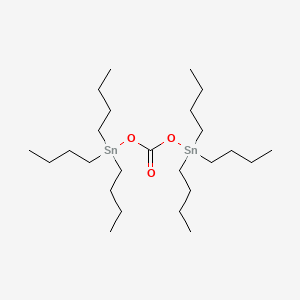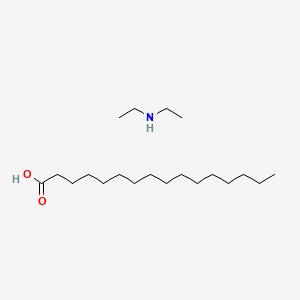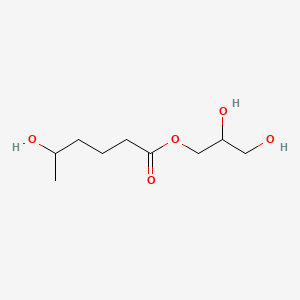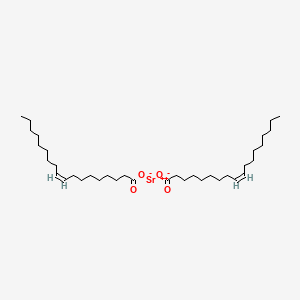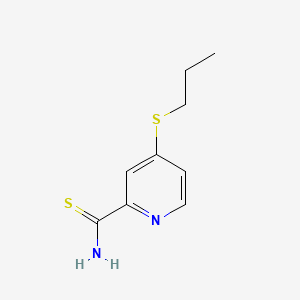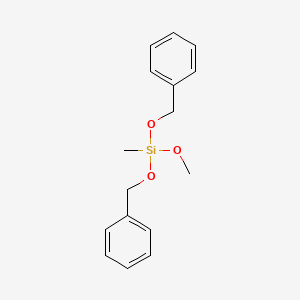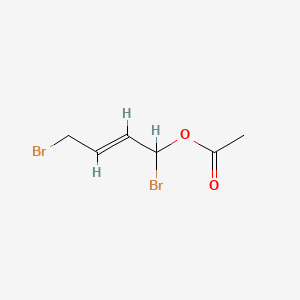
1-Pyrenol, 8-amino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrenol, 8-amino- is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its photophysical and electronic properties. The compound features an amino group at the 8th position and a hydroxyl group at the 1st position on the pyrene ring. This unique structure makes it valuable in various fields, including materials science, supramolecular chemistry, and biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Pyrenol, 8-amino- can be synthesized through several methods. One common approach involves the nitration of pyrene to form 1-nitropyrene, followed by reduction to yield 1-aminopyrene. Subsequent hydroxylation at the 1-position produces 1-Pyrenol, 8-amino-. The reaction conditions typically involve the use of strong acids and bases, along with specific catalysts to facilitate the transformations .
Industrial Production Methods: Industrial production of 1-Pyrenol, 8-amino- often employs large-scale nitration and reduction processes, followed by purification steps such as recrystallization and chromatography to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Pyrenol, 8-amino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the pyrene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrenequinones, while substitution reactions can produce various halogenated or nitrated pyrene derivatives .
Wissenschaftliche Forschungsanwendungen
1-Pyrenol, 8-amino- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 1-Pyrenol, 8-amino- exerts its effects is primarily related to its ability to interact with various molecular targets through hydrogen bonding, π-π interactions, and electrostatic interactions. These interactions can influence the compound’s photophysical properties and its behavior in different environments . The molecular pathways involved often depend on the specific application, such as fluorescence quenching in biological imaging or charge transfer in electronic materials .
Vergleich Mit ähnlichen Verbindungen
1-Pyrenol: Lacks the amino group at the 8th position, resulting in different reactivity and applications.
8-Aminopyrene: Lacks the hydroxyl group at the 1st position, affecting its photophysical properties and chemical behavior.
1-Hydroxypyrene: Similar to 1-Pyrenol, 8-amino-, but without the amino group, leading to different interactions and uses.
Uniqueness: 1-Pyrenol, 8-amino- is unique due to the presence of both hydroxyl and amino groups, which confer distinct chemical reactivity and photophysical properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
1732-31-6 |
|---|---|
Molekularformel |
C16H11NO |
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
8-aminopyren-1-ol |
InChI |
InChI=1S/C16H11NO/c17-13-7-3-9-1-2-10-4-8-14(18)12-6-5-11(13)15(9)16(10)12/h1-8,18H,17H2 |
InChI-Schlüssel |
RUDARYBURYHGPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C(C=C2)O)C=CC4=C(C=CC1=C43)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


